3,4-Bis(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)benzamide

Impurity synthesis Process chemistry Reference standard production

Developing ANDA-compliant HPLC methods for roflumilast? Non-specific impurity standards cause method validation failures. 3,4-Bis(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)benzamide is the irreplaceable calibrator for Impurity F with known RRT ~1.15 and distinct UV profile. • ≥98% purity, fully characterized (NMR, IR, MS, HPLC) • Ambient shipping; no cold-chain required • ICH Q3A-compliant CoA for regulatory submission

Molecular Formula C20H20Cl2N2O3
Molecular Weight 407.291
CAS No. 1391052-24-6
Cat. No. B588264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Bis(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)benzamide
CAS1391052-24-6
Synonyms3,4-Di(cyclopropylmethoxy)-N-(3,5-dichloro-4-pyridinyl)benzamide; 
Molecular FormulaC20H20Cl2N2O3
Molecular Weight407.291
Structural Identifiers
SMILESC1CC1COC2=C(C=C(C=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OCC4CC4
InChIInChI=1S/C20H20Cl2N2O3/c21-15-8-23-9-16(22)19(15)24-20(25)14-5-6-17(26-10-12-1-2-12)18(7-14)27-11-13-3-4-13/h5-9,12-13H,1-4,10-11H2,(H,23,24,25)
InChIKeyYQDXYEVCMGROIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dicyclopropylmethoxy Roflumilast Impurity Standard


3,4-Bis(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)benzamide, also known as 3,4-Di(cyclopropylmethoxy) Roflumilast, is a benzamide derivative structurally identified as an impurity of the phosphodiesterase 4 (PDE4) inhibitor roflumilast. It has been synthesized and characterized as a reference standard for analytical method development and regulatory impurity profiling [1]. The compound features a 3,5-dichloropyridin-4-yl amide core with bis-cyclopropylmethoxy substitution on the benzamide ring, distinguishing it from the parent drug’s 3-cyclopropylmethoxy-4-difluoromethoxy pattern.

Irreplaceable Nature of This Dicyclopropylmethoxy Impurity


In analytical impurity profiling and pharmaceutical quality control, each impurity reference standard possesses a unique chromatographic fingerprint, retention time, and resolution factor relative to the active pharmaceutical ingredient and other impurities. Substituting 3,4-bis(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)benzamide with a different roflumilast impurity, such as the N-oxide or des-cyclopropylmethoxy analogs, compromises specificity, linearity, and accuracy in HPLC/LC-MS methods required for regulatory submission under ICH Q3A(R2) guidelines [1]. This compound’s distinct substitution pattern yields a retention time and mass spectrum that cannot be replicated by other benzamide impurities, making it an irreplaceable calibrator for the detection and quantification of this specific process-related impurity in roflumilast drug substance and finished products.

Quantitative Evidence: Impurity vs. Analogs


Chromatography-Free High-Yield Synthesis

The synthesis of 3,4-bis(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)benzamide proceeds via alkylation, oxidation, and acylation, delivering an overall yield of approximately 70% without column chromatography [1]. In contrast, the synthesis of many roflumilast-related impurities, such as the N-oxide metabolite or des-fluoro analogs, often requires chromatographic purification due to side reactions, reducing overall yield and increasing cost. The intermediate acid achieved a purity of 99.2% before coupling, enabling a chromatography-free final step that preserves high throughput.

Impurity synthesis Process chemistry Reference standard production

HPLC Purity Assessment for Reference Standard Use

Commercial lots of the target compound are routinely supplied with HPLC purity ≥98% . This exceeds the typical 95% purity threshold recommended by ICH Q3A for impurity standards used in method validation. By comparison, other roflumilast impurities available from the same suppliers, such as Impurity A (3-cyclopropylmethoxy-4-difluoromethoxy-N-pyridin-4-yl benzamide), are often listed at 95% purity, rendering them less suitable for quantitation at low limit-of-detection levels.

Impurity profiling HPLC purity Regulatory compliance

Ambient Storage Stability Without Cold Chain

The compound is reported as a white to light beige solid stable at ambient temperature under inert atmosphere [1], with a predicted boiling point of 479.7±45.0 °C . In contrast, the parent drug roflumilast requires storage below 25 °C and protection from light, and many roflumilast impurities degrade upon prolonged ambient exposure, necessitating cold-chain shipping (2–8 °C). The dicyclopropylmethoxy impurity’s enhanced thermal stability enables cost-effective ambient-temperature global distribution without compromising purity.

Stability Impurity reference standard Logistics

Distinct HPLC Retention Time and UV Profile

In a validated HPLC system suitability test for roflumilast drug substance, the target impurity demonstrates a relative retention time (RRT) of approximately 1.15 with respect to the roflumilast peak, using a C18 column and acetonitrile:phosphate buffer mobile phase [1]. This RRT is sufficiently resolved from the parent drug (RRT=1.00) and from the closely related 3,4-bis(difluoromethoxy) impurity (RRT ≈ 1.08) to achieve baseline separation (Rs > 2.0). The UV λ_max at 285 nm further distinguishes it from the N-oxide impurity (λ_max 310 nm), enabling orthogonal identification.

HPLC system suitability Impurity identification Pharmacopoeial methods

Application Scenarios for This Impurity


Impurity Profiling Method Development

Pharmaceutical analytical laboratories developing stability-indicating HPLC/LC-MS methods for roflumilast drug substance and tablets require a pure, well-characterized impurity standard to establish system suitability, determine relative response factors, and validate limit-of-detection (LOD) and limit-of-quantitation (LOQ). The ≥98% purity, known RRT ~1.15, and distinct UV profile of this compound make it the essential calibrator for Impurity F identification, as documented in the synthesis and characterization by Zhang et al. [1].

ANDA Submission Reference Standard

Generic pharmaceutical manufacturers filing ANDAs for roflumilast tablets must demonstrate control of process-related impurities. This compound, supplied with full characterization data (NMR, IR, MS, HPLC) and Certificates of Analysis compliant with ICH Q3A [1], serves as a primary reference standard for impurity limit testing in the drug product specification, facilitating regulatory acceptance and avoiding costly deficiencies.

Forced Degradation and Decomposition Pathway Studies

In stress testing under oxidative, thermal, and photolytic conditions, this dicyclopropylmethoxy impurity may arise from a degradation pathway distinct from the primary roflumilast hydrolysis products. Its thermal stability and well-defined structure [1] allow formulation scientists to track this degradant specifically, integrate it into the impurity fate map, and justify specification limits for the finished product.

Method Transfer and Proficiency Testing

Contract research organizations (CROs) and quality control network laboratories conducting method transfer studies benefit from the compound’s ambient shipping stability and reproducible batch-to-batch purity [1]. The elimination of cold-chain logistics reduces operational complexity, while the consistent relative retention time ensures seamless method harmonization across global sites.

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